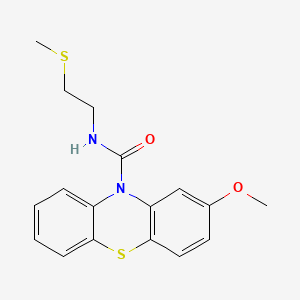
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amine groups.
Carboxylation: The amine groups are converted to carboxamide groups through a carboxylation reaction.
Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction, often using methanol and a suitable catalyst.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction of phenothiazine.
Continuous Carboxylation: Continuous flow reactors are used for efficient carboxylation.
Catalytic Methoxylation: Catalytic methoxylation in large reactors.
Automated Thioether Formation:
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy and methylthioethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic and antihistamine agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- involves interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior.
Pathways Involved: It modulates neurotransmitter pathways, leading to its potential antipsychotic effects. Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-[2-(ethylthio)ethyl]-2-methoxy-
- 10-methyl-10H-phenothiazine
- Phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methylthioethyl groups enhances its potential as a pharmaceutical agent and its versatility in chemical synthesis.
Properties
CAS No. |
53123-07-2 |
|---|---|
Molecular Formula |
C17H18N2O2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2O2S2/c1-21-12-7-8-16-14(11-12)19(17(20)18-9-10-22-2)13-5-3-4-6-15(13)23-16/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
InChI Key |
UPNGBHXCFZCJMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)NCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















